N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)16(22)21-18-20-14(10-24-18)17-19-13-7-2-3-8-15(13)25-17/h2-10H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHDFUBLOSCIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole and thiazole rings
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antimicrobial drugs.
Medicine: The compound has been studied for its potential therapeutic effects, including its use in treating infections and inflammatory conditions. Its mechanism of action involves interfering with microbial cell wall synthesis and disrupting cellular processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide exerts its effects involves targeting specific molecular pathways. The compound interacts with microbial cell walls, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial properties.
Comparison with Similar Compounds
BA98488 (N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide)
- Structure : Contains dual benzothiazolyl-thiazolyl groups linked via an acetamide bridge.
- Molecular Weight : 564.68 g/mol (C₂₄H₁₆N₆O₃S₄), significantly higher than the target compound.
- However, the increased molecular weight may reduce solubility compared to the simpler methoxybenzamide derivative .
N-(1,3-Benzothiazol-2-yl)benzamide Derivatives
- Structure : Lacks the thiazolyl group but retains the benzamide-benzothiazole core.
- Properties: Studied for nonlinear optical (NLO) activity due to extended π-conjugation.
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
- Structure : Features a hydroxyl group adjacent to the methoxy substituent on the phenyl ring.
- Functional Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing interactions with polar residues in cyclooxygenase/lipoxygenase (COX/LOX) enzymes. This contrasts with the target compound’s methoxy group, which prioritizes lipophilicity over direct H-bond donation .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Antimicrobial Activity
- Triazole-Benzothiazole Hybrids (e.g., Patel et al., 2010): Derivatives with 6-fluoro or 6-methyl substituents on benzothiazole showed potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Demonstrated 129.23% activity in plant growth modulation assays, suggesting thiazole-linked benzamides have broad bioactivity. The methylphenyl group’s hydrophobicity may enhance membrane interaction compared to the target’s benzothiazole .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Benzothiazole-thiazole hybrids (e.g., derivatives) with coumarin moieties show AChE inhibition. The target compound’s lack of a coumarin system may shift activity toward other targets, such as kinases or proteases .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a thiazole ring and a methoxybenzamide group. Its structural complexity contributes to its varied biological activities. The molecular formula is , and it possesses several functional groups that enhance its reactivity and biological interactions.
Target Pathways
Research indicates that compounds containing benzothiazole and thiazole structures often target multiple biochemical pathways. Notable mechanisms include:
- Inhibition of Folate Synthesis : Benzothiazole derivatives are known to disrupt folic acid production in microorganisms, which is crucial for their growth and replication.
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.7 | Induces apoptosis via EGFR inhibition |
| A549 (Lung Cancer) | 5.0 | Targets HER-2 signaling pathways |
| HCT116 (Colorectal Cancer) | 4.4 | Disrupts cell cycle progression |
These findings suggest that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells .
Case Studies
A recent study investigated the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 3.7 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Another study focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli, reporting MIC values of 16 µM and 32 µM, respectively. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
